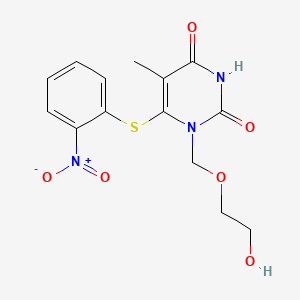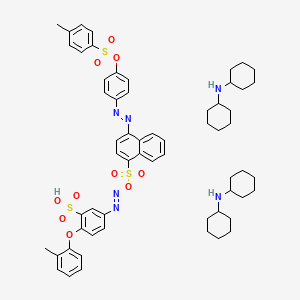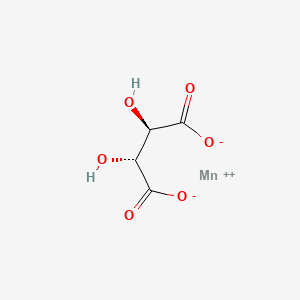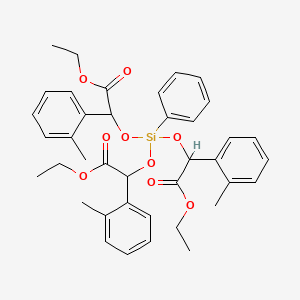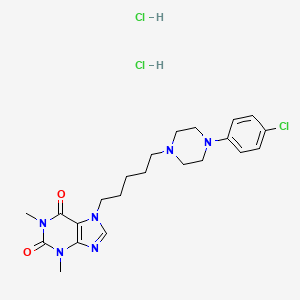
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride is a synthetic derivative of theophylline, a naturally occurring compound found in tea leaves and cocoa beans. This compound is known for its pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the p-chlorophenyl and piperazinyl groups enhances its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride typically involves multiple steps:
Formation of the p-chlorophenyl-piperazine intermediate: This step involves the reaction of p-chlorophenylamine with piperazine under controlled conditions.
Alkylation: The intermediate is then alkylated with a suitable alkyl halide to introduce the pentyl chain.
Coupling with Theophylline: The alkylated intermediate is then coupled with theophylline under specific conditions to form the final product.
Purification and Conversion to Dihydrochloride Salt: The final product is purified and converted to its dihydrochloride salt form for enhanced stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for the synthesis steps.
Chromatographic techniques: for purification.
Crystallization: to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidized derivatives: Various hydroxylated and ketone derivatives.
Reduced derivatives: Modified piperazine and phenyl groups.
Substituted products: Alkylated and acylated derivatives.
Scientific Research Applications
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the effects of piperazine and phenyl substitutions on theophylline’s activity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential in treating respiratory diseases, as well as its anti-inflammatory and bronchodilator properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride involves:
Inhibition of phosphodiesterase (PDE): This leads to an increase in cyclic AMP levels, resulting in bronchodilation.
Antagonism of adenosine receptors: This reduces bronchoconstriction and inflammation.
Modulation of intracellular calcium levels: This contributes to its muscle relaxant effects.
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, known for its bronchodilator effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar indications.
Dyphylline: A derivative with a similar mechanism but different pharmacokinetic properties.
Uniqueness
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride is unique due to its enhanced specificity and potency, attributed to the p-chlorophenyl and piperazinyl substitutions. These modifications improve its pharmacological profile, making it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
81996-52-3 |
|---|---|
Molecular Formula |
C22H31Cl3N6O2 |
Molecular Weight |
517.9 g/mol |
IUPAC Name |
7-[5-[4-(4-chlorophenyl)piperazin-1-yl]pentyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C22H29ClN6O2.2ClH/c1-25-20-19(21(30)26(2)22(25)31)29(16-24-20)11-5-3-4-10-27-12-14-28(15-13-27)18-8-6-17(23)7-9-18;;/h6-9,16H,3-5,10-15H2,1-2H3;2*1H |
InChI Key |
CCQXDFPAKAAYMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCCN3CCN(CC3)C4=CC=C(C=C4)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


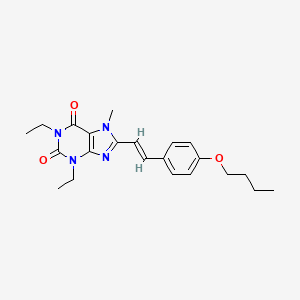
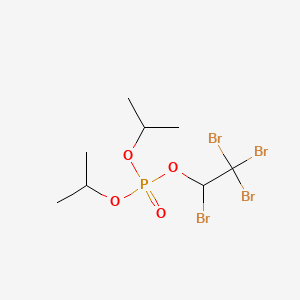
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
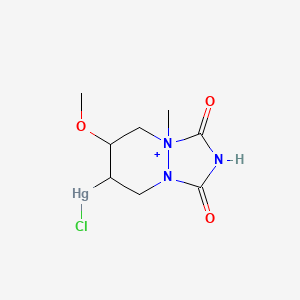
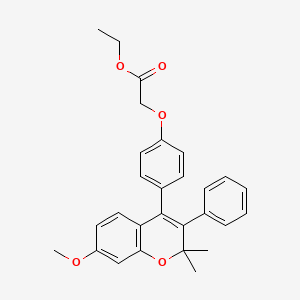
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
